A Technical Guide to 2-Methylpropan-2-olate: Synthesis, Properties, and Applications
A Technical Guide to 2-Methylpropan-2-olate: Synthesis, Properties, and Applications
Abstract: 2-Methylpropan-2-olate, commonly known as tert-butoxide, is a sterically hindered, strong, non-nucleophilic base that holds a pivotal role in organic synthesis. Its sodium and potassium salts are indispensable reagents in the pharmaceutical, agrochemical, and materials science sectors for facilitating a variety of chemical transformations, including elimination, condensation, and metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of 2-methylpropan-2-olate, tailored for researchers, chemists, and professionals in drug development.
Introduction to 2-Methylpropan-2-olate
2-Methylpropan-2-olate is the conjugate base of 2-methylpropan-2-ol (tert-butanol). In practice, it is almost exclusively used as an alkali metal salt, primarily potassium tert-butoxide (KOtBu) and sodium tert-butoxide (NaOtBu). These compounds are valued for their strong basicity, with the conjugate acid, tert-butanol (B103910), having a high pKa (~16-19).[1][2] The bulky tertiary butyl group provides significant steric hindrance around the oxygen atom, which renders the alkoxide a poor nucleophile. This unique combination of strong basicity and low nucleophilicity makes tert-butoxide an ideal reagent for promoting specific reaction pathways, such as elimination reactions over substitution, and for the deprotonation of sensitive substrates.
Physicochemical Properties
The properties of tert-butoxide salts are best understood in the context of their parent alcohol, tert-butanol. The steric bulk and electronic effects of the alkyl groups influence the acidity of the alcohol and the reactivity of the resulting alkoxide.
Table 1: Physicochemical Properties of 2-Methylpropan-2-ol (tert-Butanol)
| Property | Value | References |
| Chemical Formula | (CH₃)₃COH | [1] |
| Molar Mass | 74.12 g/mol | [1][3] |
| Appearance | Colorless liquid or crystalline solid | [1][4] |
| Melting Point | 25-26 °C | [1][3] |
| Boiling Point | 82-83 °C | [1][3] |
| Density | 0.775 g/mL (at 25 °C) | [1] |
| pKa | 16.5 - 19.2 | [1][2][3] |
| Solubility | Miscible with water, ether, and acetone | [4] |
Table 2: Comparative Properties of Sodium and Potassium tert-Butoxide
| Property | Sodium tert-Butoxide (NaOtBu) | Potassium tert-Butoxide (KOtBu) |
| Chemical Formula | (CH₃)₃CONa | (CH₃)₃COK |
| Molar Mass | 96.10 g/mol | 112.21 g/mol [5] |
| CAS Number | 865-48-5[6] | 865-47-4[5] |
| Appearance | White to off-white powder[6] | White to pale yellow powder[5] |
| Melting Point | ~180 °C[6] | 256–260 °C[5] |
| Density | 1.104 g/cm³[6] | 0.910 g/cm³[5] |
| Solubility | Reacts with water; slightly soluble in THF[6] | Reacts with water; soluble in THF, DMSO, ether[5] |
| Key Hazard | Flammable, reacts violently with water, causes severe burns[6][7] | Flammable, moisture-sensitive, strong base[5][8] |
Synthesis of 2-Methylpropan-2-olate Salts
The synthesis of tert-butoxide salts can be achieved through various methods, ranging from common laboratory preparations to large-scale industrial processes. The core of the synthesis is the deprotonation of tert-butanol.
Laboratory-Scale Synthesis Protocols
Experimental Protocol 1: Synthesis of Sodium tert-Butoxide via Sodamide
This method is suitable for producing sodium tert-butoxide in a laboratory setting.[9][10]
-
Objective: To synthesize sodium tert-butoxide from the reaction of sodamide with anhydrous tert-butanol.
-
Materials:
-
99% Sodamide (NaNH₂)
-
99% Anhydrous tert-butanol
-
Inert solvent (e.g., toluene, optional)
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Distillation apparatus
-
-
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
-
Charge the reactor with a measured amount of 99% sodamide.[10]
-
Slowly add 99% anhydrous tert-butanol dropwise to the reactor while stirring.[10]
-
After the addition is complete, heat the mixture to 85 °C and maintain it under reflux for 10 hours to ensure the reaction goes to completion.[9][10]
-
Once the reaction is complete, configure the apparatus for distillation to remove excess tert-butanol.[10]
-
After distillation, allow the resulting solid product to cool to room temperature under an inert atmosphere.
-
The final product, 98% sodium tert-butoxide, can then be collected and packaged. The reported yield for this process is approximately 76.3%.[9][10]
-
-
Safety Precautions:
-
The reaction is exothermic and releases ammonia (B1221849) gas; conduct in a well-ventilated fume hood.
-
Sodamide and sodium tert-butoxide are highly reactive with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Industrial-Scale Production
Industrial production focuses on efficiency, safety, and continuous processing.
Experimental Protocol 2: Continuous Production of Anhydrous Potassium tert-Butoxide
This method, described in patent literature, allows for the continuous synthesis of KOtBu.[11]
-
Objective: To continuously produce anhydrous potassium tert-butoxide from aqueous potassium hydroxide (B78521) and tert-butanol.
-
Process Description:
-
The reaction is carried out in a packed distillation column.
-
Aqueous potassium hydroxide (potash lye) and an excess of tert-butanol are fed into the column.[11]
-
A water-withdrawing agent (entrainer), such as cyclohexane (B81311) or hexane, is introduced to facilitate the removal of water.[11]
-
The bottom of the column is maintained at the boiling point, promoting the reaction. The product, an alcoholic solution of potassium tert-butoxide (typically 10-18 wt%), is continuously withdrawn from the bottom.[11]
-
At the top of the column, an azeotropic mixture of the withdrawing agent, tert-butanol, and water is distilled off at 65-75 °C.[11] This effectively removes both the water introduced with the reactants and the water formed during the reaction.
-
The alcoholic solution withdrawn from the bottom is then processed in a separate step (e.g., evaporation, drying) to isolate the anhydrous, solid potassium tert-butoxide.[11]
-
Key Reactions and Applications in Drug Development
The utility of tert-butoxide stems directly from its structural properties. Its strong basicity is employed for deprotonation, while its steric bulk minimizes competing nucleophilic side reactions.
-
Elimination Reactions: tert-Butoxide is a classic reagent for inducing E2 elimination reactions. Due to its bulk, it preferentially abstracts a sterically accessible proton, often leading to the formation of the less-substituted (Hofmann) alkene product.
-
Deprotonation and Condensation: It is widely used to deprotonate carbon acids, such as ketones and esters, to form enolates for use in condensation reactions like the Claisen condensation and alkylation reactions.[12]
-
Palladium-Catalyzed Cross-Coupling: In modern synthetic chemistry, sodium and potassium tert-butoxide are critical bases in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, for the synthesis of aryl amines and ethers, which are common motifs in pharmaceutical compounds.
-
Carbene Generation: Potassium tert-butoxide can deprotonate chloroform (B151607) (CHCl₃) to generate dichlorocarbene (B158193) (:CCl₂), a reactive intermediate used for cyclopropanation of alkenes.[8]
Safety and Handling
Both sodium and potassium tert-butoxide are hazardous materials that require careful handling.
-
Reactivity: They react violently with water and moisture, releasing flammable tert-butanol and generating heat.[6][7] Containers must be kept tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
Corrosivity: These compounds are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6][7] Contact with moist mucous membranes results in irritation and burns.[7]
-
Flammability: The solids are flammable and may ignite on contact with moist air or steam.[7]
-
Handling: All handling should be performed in a controlled environment, such as a glovebox or a well-ventilated fume hood, by personnel wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and flame-retardant lab coats.[7] In case of fire, use dry chemical extinguishers; do not use water.[7]
Conclusion
2-Methylpropan-2-olate, in the form of its sodium and potassium salts, is a powerful and selective tool in organic chemistry. Its unique profile as a strong, sterically hindered base enables a wide range of transformations that are fundamental to the synthesis of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in research and development.
References
- 1. t-Butanol [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. tert-Butanol CAS#: 75-65-0 [chemicalbook.com]
- 4. 2-Méthylpropan-2-ol — Wikipédia [fr.wikipedia.org]
- 5. Potassium tert Butoxide Manufacturers in India | Best kOtBu Uses [gunjalindustries.com]
- 6. chembk.com [chembk.com]
- 7. Sodium 2-methylpropan-2-olate(865-48-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 9. guidechem.com [guidechem.com]
- 10. Sodium Tert-Butoxide Production process_Chemicalbook [chemicalbook.com]
- 11. US4577045A - Method for the production of anhydrous potassium tert.butoxide - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
